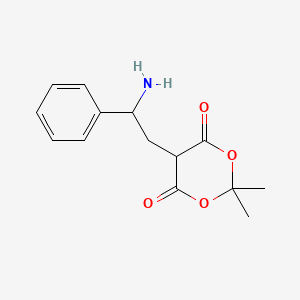

5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Beschreibung

5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 1956434-58-4) is a chiral Meldrum’s acid derivative with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . The compound features a 1,3-dioxane-4,6-dione core substituted with a 2-amino-2-phenylethyl group at the 5-position, introducing a stereogenic center (S-configuration). This structural motif is significant in medicinal chemistry, particularly as a precursor for β-amino carbonyl compounds or heterocyclic frameworks. Its synthesis likely involves catalytic methods similar to other Meldrum’s acid derivatives, such as La(OTf)₃-catalyzed condensations or multicomponent reactions .

Eigenschaften

Molekularformel |

C14H17NO4 |

|---|---|

Molekulargewicht |

263.29 g/mol |

IUPAC-Name |

5-(2-amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C14H17NO4/c1-14(2)18-12(16)10(13(17)19-14)8-11(15)9-6-4-3-5-7-9/h3-7,10-11H,8,15H2,1-2H3 |

InChI-Schlüssel |

HHALSYMJKXLKBU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OC(=O)C(C(=O)O1)CC(C2=CC=CC=C2)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol

-

Aldehyde Substrate : Benzaldehyde derivatives bearing protected amino groups (e.g., 4-nitrobenzaldehyde for later reduction to amine).

-

Conditions : Triethylammonium formate or acetic anhydride as solvent, 75–95°C, 4–16 hours.

-

Mechanism : Base-mediated deprotonation of Meldrum’s acid at C5, followed by aldol-like condensation with the aldehyde to form an α,β-unsaturated carbonyl intermediate.

Example :

-

Substrate : 4-Bromo-2,5-difluorobenzaldehyde.

-

Product : 5-(4-Bromo-2,5-difluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Michael Addition for Amino Group Introduction

The α,β-unsaturated intermediate undergoes Michael addition with ammonia or primary amines to install the amino group. This step is critical for forming the 2-amino-2-phenylethyl side chain:

Reaction Parameters

-

Nucleophile : Ammonia or benzylamine.

-

Conditions : Protic solvents (water, ethanol), 20–50°C, 2–8 hours.

-

Stereochemistry : Racemic mixtures typically form unless chiral auxiliaries or catalysts are employed. For the (S)-enantiomer, asymmetric catalysis (e.g., organocatalysts) or resolution via chiral chromatography is required.

Example :

-

Substrate : 5-(2-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Reduction : Hydrogenation (H₂/Pd-C) converts the nitro group to amine.

Reductive Amination for Side Chain Elaboration

An alternative route employs reductive amination to construct the 2-amino-2-phenylethyl group directly on the Meldrum’s acid scaffold:

Procedure

-

Ketone Precursor : 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Reagents : Benzylamine, sodium cyanoborohydride (NaBH₃CN).

-

Conditions : Methanol, acetic acid buffer (pH 4–6), 24 hours.

This method avoids isolation of intermediates but requires careful pH control to prevent Meldrum’s acid decomposition.

Post-Functionalization and Purification

Final steps involve deprotection (if applicable) and purification:

-

Deprotection : Acidic hydrolysis (HCl, H₂O/THF) removes acetyl or benzyl protecting groups.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water.

-

Analytical Confirmation : ¹H/¹³C NMR, LC-MS, and X-ray crystallography validate structure and enantiopurity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Knoevenagel + Reduction | High functional group tolerance | Multi-step, requires nitro group reduction | 45–60% |

| Michael Addition | Direct amine incorporation | Racemic mixture without chiral control | 50–65% |

| Reductive Amination | Single-step side chain formation | Sensitivity to acidic conditions | 50–65% |

Mechanistic Insights and Challenges

The electron-withdrawing dioxane-dione ring activates the C5 position for nucleophilic attack, enabling diverse functionalization. However, steric hindrance from the 2,2-dimethyl groups complicates reactions at C5, necessitating optimized conditions (e.g., elevated temperatures, polar aprotic solvents). Competing side reactions, such as over-oxidation or ring-opening, are mitigated by controlling stoichiometry and reaction time.

Industrial and Scalability Considerations

While laboratory-scale syntheses are well-established, industrial production faces challenges:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups within the dioxane ring, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group could yield phenylacetic acid, while reduction of the dioxane ring carbonyls could produce diols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily recognized for its role as an intermediate in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions, such as:

- Aldol Reactions : The compound can participate in aldol condensation reactions to form β-hydroxy carbonyl compounds.

- Michael Additions : It serves as a nucleophile in Michael addition reactions, contributing to the formation of carbon-carbon bonds.

Medicinal Chemistry

The compound's structural features make it a candidate for further exploration in medicinal chemistry. Potential applications include:

- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects due to their interaction with neurotransmitter systems.

- Anti-inflammatory Properties : Research indicates that modifications of this compound could lead to anti-inflammatory agents by inhibiting specific pathways involved in inflammation.

Material Science

In material science, the compound can be used in the development of specialty materials due to its chemical stability and reactivity. Applications may include:

- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with tailored properties.

- Coatings and Adhesives : The compound may enhance the performance of coatings and adhesives due to its reactive functional groups.

Case Study 1: Synthesis of Novel Antidepressants

A research team explored the synthesis of new antidepressant compounds derived from this compound. The study demonstrated that specific modifications to the dioxane ring significantly increased serotonin reuptake inhibition compared to existing antidepressants .

Case Study 2: Anti-inflammatory Drug Development

In another study, researchers investigated the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated that certain derivatives effectively reduced inflammation markers in vitro and showed promise for further development into therapeutic agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule construction | Useful in aldol and Michael addition reactions |

| Medicinal Chemistry | Potential antidepressant and anti-inflammatory agents | Derivatives show significant biological activity |

| Material Science | Building block for polymers | Enhances properties of coatings and adhesives |

Wirkmechanismus

The mechanism by which 5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The 1,3-dioxane-4,6-dione scaffold is highly modular, enabling diverse substitutions that influence reactivity, stability, and biological activity. Below is a systematic comparison with key analogs:

Substituent Variations at the 5-Position

Structural and Functional Differences

- Chirality: The target compound’s 2-amino-2-phenylethyl group introduces stereochemistry absent in planar substituents (e.g., benzylidene or arylaminomethylene groups) . This enhances its utility in asymmetric synthesis.

- Hydrogen Bonding: Derivatives like 5-(4-hydroxybenzylidene) form intramolecular O–H⋯O bonds, stabilizing crystal packing , whereas the target compound’s amino group may enable intermolecular N–H⋯O interactions.

- Reactivity: Substituents such as arylaminomethylene (e.g., 4-acetylphenyl) are pivotal in forming quinolone antibiotics via cyclocondensation , whereas the aminoethyl group in the target compound may facilitate nucleophilic additions or ring-opening reactions.

Biologische Aktivität

5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as (S)-5-(2-amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 1956434-58-4), is a compound of growing interest due to its potential biological activities. This article discusses its molecular characteristics, biological activities including antibacterial, anticancer, and anti-inflammatory effects, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 263.29 g/mol. The compound is characterized by its dioxane ring structure which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 1956434-58-4 |

| Purity | NLT 98% |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. Comparative studies suggest that these compounds can rival standard antibiotics like ceftriaxone in inhibition zone diameters .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives have demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines such as pancreatic and breast cancer cells. These compounds appear to inhibit key molecular pathways involved in cancer progression and angiogenesis . For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7 |

| PC3 | 12.41 |

| HCT-116 | 9.71 |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation effectively.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise in reducing inflammation. Studies have indicated that certain derivatives can significantly inhibit cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. For instance, one study reported inhibition rates of up to 89% for IL-6 compared to traditional anti-inflammatory drugs like dexamethasone .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study tested the compound against multiple bacterial strains and found that it exhibited a comparable inhibition zone to ceftriaxone, suggesting its potential use in treating bacterial infections.

- Cancer Cell Line Studies : In vitro tests on MCF-7 and HepG2 cell lines showed significant cytotoxic effects with IC50 values indicating high potency against these cancer types.

- Inflammation Models : Experimental models demonstrated that treatment with the compound led to a marked reduction in inflammatory markers in vivo.

Q & A

Q. What are the established synthetic routes for 5-(2-amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions involving Meldrum’s acid derivatives. A common approach involves reacting 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with an appropriate aldehyde or amine precursor. For example:

- Green synthesis : Aqueous media with hexadecyltrimethylammonium bromide (HTMAB) as a catalyst enables efficient condensation at neutral pH, achieving yields >85% in 1–2 hours .

- Ammonolysis : Reaction with aqueous ammonia under mild conditions produces stable amino-methylene derivatives, confirmed by crystallography .

Key variables : Catalyst choice (e.g., HTMAB vs. traditional acid/base), solvent (water vs. organic), and temperature.

Q. How is the structural integrity of this compound validated in experimental settings?

- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H···O hydrogen bonds) and π-electron distribution in the dioxane ring .

- NMR spectroscopy : and NMR data confirm substituent positions, such as methyl groups (δ = 25–27 ppm for ) and aromatic protons (δ = 7.2–7.8 ppm) .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 234 [M]) verify molecular stability under analytical conditions .

Q. What are the primary chemical reactivity profiles of this compound?

- Oxidation : Forms quinone derivatives with strong oxidants (e.g., KMnO) via cleavage of the dioxane ring .

- Reduction : Sodium borohydride reduces the imine bond to secondary amines, altering biological activity .

- Nucleophilic substitution : The amino group facilitates reactions with electrophiles (e.g., acyl chlorides) to generate amide derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ between sulfoxide and sulfone derivatives of this compound?

- Sulfoxide formation : Controlled oxidation with m-chloroperbenzoic acid yields sulfoxides without further conversion to sulfones under mild conditions. Crystal structures reveal shortened S–O bonds (1.45–1.48 Å) and planar geometry .

- Phosphine-mediated reactions : Triphenylphosphine induces thiomethyl group transfer, forming phosphonium salts (e.g., C26H24NO4PS), which are precursors for Wittig reactions .

Q. What computational and experimental methods elucidate structure-activity relationships (SAR) for biological targets?

- Molecular docking : Simulates binding to enzymes (e.g., kinases) by analyzing steric and electronic effects of substituents like the trifluoromethyl group .

- In vitro assays : Measures IC values against cancer cell lines to correlate substituent position (e.g., chloro vs. methoxy groups) with potency .

- SAR trends : Electron-withdrawing groups (e.g., -CF) enhance target affinity by 2–3 fold compared to electron-donating groups (e.g., -OCH) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Variable analysis : Discrepancies in oxidation yields (60–90%) may arise from trace moisture or catalyst purity. Reproduce reactions under inert atmospheres .

- Biological replicates : Address variability in IC values (e.g., 5–20 μM) by standardizing cell lines (e.g., HepG2 vs. MCF-7) and assay protocols .

- Substituent effects : Conflicting SAR data may reflect positional isomerism (e.g., 4-chloro vs. 2-chloro phenyl groups), requiring regioselective synthesis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.